molecular formula C21H19F3N6O2 B2498695 N-cyclopentyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396800-51-3

N-cyclopentyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2498695
CAS No.: 1396800-51-3
M. Wt: 444.418
InChI Key: YFHVSCVWMJLLHS-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H19F3N6O2 and its molecular weight is 444.418. The purity is usually 95%.
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Biological Activity

N-cyclopentyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent modifications to introduce the cyclopentyl and trifluoromethyl groups. The chemical structure can be represented as follows:

C18H19F3N4O\text{C}_{18}\text{H}_{19}\text{F}_3\text{N}_4\text{O}

This compound features a complex arrangement that contributes to its biological activity, particularly in interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of tetrazole derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness against influenza viruses in MDCK cells, indicating potential for further development in antiviral therapies .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in various cell lines. In one study, derivatives exhibited significant cytotoxicity with selectivity indices (SI) above 10, suggesting a favorable therapeutic window. The structure-activity relationship (SAR) indicated that modifications to the aliphatic groups significantly influenced cytotoxicity levels .

CompoundIC50 (µM)Selectivity Index
Compound 118.4>38
Compound 9a46>16
Compound 10c31>10

The mechanism by which this compound exerts its effects appears to involve interactions with viral proteins. Studies suggest that these compounds bind to the PB2 protein of the influenza virus, inhibiting its function and thereby reducing viral replication .

Anti-inflammatory Properties

In addition to antiviral activity, tetrazole derivatives have been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo models, indicating potential applications in treating inflammatory diseases .

Case Study 1: Influenza Virus Inhibition

A recent study conducted on a series of tetrazole derivatives demonstrated their ability to inhibit influenza A virus replication. The lead compound from this series was noted for its low IC50 value and high selectivity index, making it a candidate for further development as an antiviral agent.

Case Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the SAR of various tetrazole derivatives found that modifications at specific positions significantly affected both cytotoxicity and selectivity against cancer cell lines. This highlights the importance of structural optimization in developing effective therapeutic agents .

Properties

IUPAC Name

N-cyclopentyl-2-[4-[[2-(trifluoromethyl)benzoyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N6O2/c22-21(23,24)17-8-4-3-7-16(17)19(31)25-14-9-11-15(12-10-14)30-28-18(27-29-30)20(32)26-13-5-1-2-6-13/h3-4,7-13H,1-2,5-6H2,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHVSCVWMJLLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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